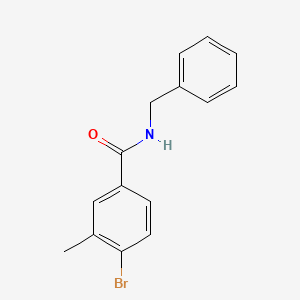

N-Benzyl-4-bromo-3-methylbenzamide

Description

BenchChem offers high-quality N-Benzyl-4-bromo-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-4-bromo-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromo-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUDBCRKTUDBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674384 | |

| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-76-9 | |

| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-4-bromo-3-methylbenzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzyl-4-bromo-3-methylbenzamide, a compound of interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and explore its potential applications in drug discovery, drawing upon established principles and data from closely related analogues.

Introduction: The Rationale Behind N-Benzyl-4-bromo-3-methylbenzamide

The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Derivatives of this scaffold have shown promise as potent inhibitors of crucial biological targets. Notably, they have been investigated as tubulin polymerization inhibitors with significant antitumor activities and as selective butyrylcholinesterase (BChE) inhibitors for potential therapeutic use in Alzheimer's disease.[1][2][3][4] The strategic placement of a bromine atom and a methyl group on the benzoyl ring of N-Benzyl-4-bromo-3-methylbenzamide is intended to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its binding affinity to target proteins and its pharmacokinetic profile.

Physicochemical Properties

Precise experimental data for N-Benzyl-4-bromo-3-methylbenzamide is not extensively documented in publicly available literature. However, we can infer its key properties based on its constituent parts and data from analogous compounds.

| Property | Value/Description | Source/Basis |

| CAS Number | 1020252-76-9 | Vendor Information |

| Molecular Formula | C₁₅H₁₄BrNO | Calculated |

| Molecular Weight | 304.18 g/mol | Calculated from Formula |

| Melting Point (°C) | Estimated: ~170-185 | Based on the melting point of 4-bromo-3-methylbenzamide (177-182 °C) |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane and ethanol; insoluble in water. | General solubility of N-benzylbenzamides[4] |

| Appearance | Expected to be a solid at room temperature. | General property of similar benzamides |

Synthesis of N-Benzyl-4-bromo-3-methylbenzamide

The most direct and widely employed method for the synthesis of N-Benzyl-4-bromo-3-methylbenzamide is the amidation of 4-bromo-3-methylbenzoic acid with benzylamine. This is typically achieved through a two-step process involving the activation of the carboxylic acid, followed by coupling with the amine. The Schotten-Baumann reaction provides a robust framework for this transformation.[5][6][7][8][9]

Logical Workflow for Synthesis

Caption: General synthetic workflow for N-Benzyl-4-bromo-3-methylbenzamide.

Experimental Protocol

Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride

-

Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent nucleophilic attack by the amine. Thionyl chloride is a common and effective reagent for this transformation.[10]

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-bromo-3-methylbenzoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) (2-3 equivalents) to the flask under an inert atmosphere (e.g., nitrogen).

-

Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-4-bromo-3-methylbenzamide

-

Rationale: This step is a classic Schotten-Baumann reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in a biphasic system where the aqueous base neutralizes the HCl byproduct, driving the reaction to completion.[5][8][9]

-

Dissolve benzylamine in a suitable organic solvent, such as dichloromethane, in a flask.

-

Add an aqueous solution of a base, such as 10% sodium hydroxide.

-

Cool the mixture in an ice bath and vigorously stir.

-

Slowly add a solution of 4-bromo-3-methylbenzoyl chloride in the same organic solvent to the biphasic mixture.

-

Allow the reaction to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Benzyl-4-bromo-3-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Therapeutic Applications

While specific biological data for N-Benzyl-4-bromo-3-methylbenzamide is limited, the broader class of N-benzylbenzamide derivatives has shown significant therapeutic potential in two key areas:

Anticancer Activity

Several studies have reported that N-benzylbenzamide derivatives can act as potent inhibitors of tubulin polymerization.[3][4][11] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is similar to that of other successful anticancer agents. The substitution pattern on the benzamide ring is crucial for this activity, and the 4-bromo-3-methyl substitution may offer a unique profile in terms of efficacy and selectivity against various cancer cell lines.

Caption: Proposed mechanism of anticancer activity for N-benzylbenzamide derivatives.

Neurodegenerative Diseases

Recent research has identified N-benzylbenzamide derivatives as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][12][13][14] In the later stages of Alzheimer's, the activity of BChE increases while that of acetylcholinesterase (AChE) decreases. Therefore, selective inhibition of BChE is a promising therapeutic strategy to enhance cholinergic neurotransmission and improve cognitive function. The specific substitutions on the N-Benzyl-4-bromo-3-methylbenzamide molecule could influence its selectivity and potency for BChE.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons, a doublet for the benzylic methylene protons, and a complex pattern of aromatic protons for both the benzyl and the 4-bromo-3-methylbenzoyl moieties. The amide proton would likely appear as a broad singlet or a triplet, depending on the solvent and temperature.

-

¹³C NMR: The spectrum would display distinct signals for the methyl carbon, the benzylic methylene carbon, the amide carbonyl carbon, and all the aromatic carbons. The carbon atoms attached to the bromine and the carbonyl group would be significantly deshielded.

-

IR Spectroscopy: Key characteristic peaks would include a strong C=O stretching vibration for the amide carbonyl group (typically around 1630-1680 cm⁻¹), an N-H stretching vibration (around 3300 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) would be a key diagnostic feature.

Safety and Handling

Detailed toxicological data for N-Benzyl-4-bromo-3-methylbenzamide is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the starting material, 4-bromo-3-methylbenzoic acid, it is known to be irritating to the eyes, respiratory system, and skin.[15]

Conclusion and Future Directions

N-Benzyl-4-bromo-3-methylbenzamide represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis is achievable through well-established synthetic routes, and its structural similarity to compounds with known anticancer and neuroprotective activities makes it a compelling candidate for biological screening. Future research should focus on obtaining detailed experimental data for its physicochemical properties and spectroscopic characterization, as well as a thorough evaluation of its biological activity against relevant targets such as tubulin and butyrylcholinesterase. Such studies will be crucial in elucidating the full therapeutic potential of this promising compound.

References

-

Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]

-

PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

-

ACS Publications. (2022). N‑Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

-

PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

ACS Publications. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

ResearchGate. (2022). N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843573. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

-

ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. [Link]

-

PubChem. (n.d.). N-benzyl-3-bromo-4-methylbenzenesulfonamide. [Link]

-

Hughes, D. L. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 16(16), 4244–4247. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Scientific Reports, 9, 10636. [Link]

-

PubChem. (n.d.). n-Benzyl-4-bromobenzamide. [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). [Link]

-

D'auria, M., & Zampella, A. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 46(45), 7759-7762. [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide. [Link]

-

Chemical-Suppliers. (n.d.). 4-Bromo-3-methylbenzamide | CAS 170229-98-8. [Link]

-

ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. [Link]

-

PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. [Link]

-

SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]

Sources

- 1. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy N-benzylbenzamidine [smolecule.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. testbook.com [testbook.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

An In-Depth Technical Guide to N-Benzyl-4-bromo-3-methylbenzamide (CAS 1020252-76-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Benzyl-4-bromo-3-methylbenzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, a detailed synthetic protocol, theoretical reactivity, safety considerations, and potential research applications.

Introduction and Chemical Identity

N-Benzyl-4-bromo-3-methylbenzamide is a synthetic organic compound characterized by a central benzamide core. The aromatic ring is substituted with a bromine atom and a methyl group, and the amide nitrogen is functionalized with a benzyl group. This specific substitution pattern imparts distinct chemical properties and potential for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of N-Benzyl-4-bromo-3-methylbenzamide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1020252-76-9 | [1] |

| Molecular Formula | C₁₅H₁₄BrNO | [1][2] |

| Molecular Weight | 304.19 g/mol | [2] |

| IUPAC Name | N-benzyl-4-bromo-3-methylbenzamide | |

| Appearance | Solid (predicted) |

Synthesis of N-Benzyl-4-bromo-3-methylbenzamide

The synthesis of N-Benzyl-4-bromo-3-methylbenzamide is typically achieved through the amidation of 4-bromo-3-methylbenzoic acid with benzylamine. A common and effective method involves a two-step process: the activation of the carboxylic acid to its more reactive acid chloride, followed by the coupling with benzylamine.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Sources

An In-depth Technical Guide to the Structure Elucidation of N-Benzyl-4-bromo-3-methylbenzamide

Introduction

N-Benzyl-4-bromo-3-methylbenzamide is a member of the benzamide class of organic compounds, which are integral to medicinal chemistry and drug development.[1] The precise determination of its molecular structure is paramount for understanding its chemical behavior, predicting its biological activity, and ensuring its purity in pharmaceutical applications. This guide provides a comprehensive, technically-grounded walkthrough of the methodologies employed to elucidate the structure of this compound, moving from synthesis to definitive spectroscopic confirmation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

I. Proposed Synthesis Pathway

The logical and efficient synthesis of N-Benzyl-4-bromo-3-methylbenzamide is typically achieved through a two-step process commencing with the commercially available 4-bromo-3-methylbenzoic acid.[2]

Step 1: Formation of the Acyl Chloride

The initial step involves the conversion of 4-bromo-3-methylbenzoic acid to its more reactive acyl chloride derivative.[2] This is accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this transformation.[3] The reaction is typically heated to reflux, and its completion is indicated by the cessation of gas evolution and the dissolution of the solid benzoic acid.[3]

Step 2: Amidation

The resulting 4-bromo-3-methylbenzoyl chloride is then reacted with benzylamine in an amidation reaction to form the target compound.[2] This reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed.[2] A common and effective approach is to perform the reaction under Schotten-Baumann conditions, which involves a biphasic system of an organic solvent (like dichloromethane) and an aqueous base (such as 10% sodium hydroxide).[3] The slow addition of the acyl chloride to the cooled amine solution is crucial to control the reaction rate and minimize side products.[3]

Experimental Protocol: Synthesis of N-Benzyl-4-bromo-3-methylbenzamide

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure. The crude 4-bromo-3-methylbenzoyl chloride is typically used directly in the next step.

-

Amidation: In a separate flask, dissolve benzylamine (1.1 eq) in dichloromethane. Add an aqueous solution of 10% sodium hydroxide (2.0 eq). Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the crude 4-bromo-3-methylbenzoyl chloride in dichloromethane to the stirred biphasic mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup and Purification: Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

II. Spectroscopic Analysis and Structure Elucidation

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of N-Benzyl-4-bromo-3-methylbenzamide. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1]

1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-Benzyl-4-bromo-3-methylbenzamide, the expected signals are:

-

Amide Proton (-NH): A broad singlet is anticipated, the chemical shift of which can be solvent-dependent.

-

Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to distinct splitting patterns.

-

Benzyl Protons (-CH₂-): A doublet is expected due to coupling with the amide proton.

-

Methyl Protons (-CH₃): A sharp singlet will be observed in the aliphatic region.

The presence of rotamers due to restricted rotation around the amide C-N bond can sometimes lead to broadening of signals, particularly for substituents ortho to the amide group.

2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

-

Carbonyl Carbon (-C=O): A characteristic signal in the downfield region (typically δ 160-180 ppm).[1]

-

Aromatic Carbons: Signals for the carbons of the two benzene rings will appear in the aromatic region (typically δ 120-150 ppm).

-

Benzyl Carbon (-CH₂-): A signal in the aliphatic region.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

Substituent effects can be used to predict the approximate chemical shifts of the aromatic carbons.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Amide (-NH) | Broad singlet | - |

| Benzyl (-CH₂) | Doublet | ~44 |

| Methyl (-CH₃) | Singlet | ~20 |

| Aromatic (C-H) | Multiplets (7.0-8.0) | 127-138 |

| Aromatic (C-Br) | - | ~122 |

| Aromatic (C-CH₃) | - | ~139 |

| Aromatic (C-C=O) | - | ~134 |

| Carbonyl (C=O) | - | ~167 |

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

A key feature in the mass spectrum of N-Benzyl-4-bromo-3-methylbenzamide will be the presence of a characteristic M+2 peak.[6][7] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately a 1:1 ratio).[6][8] This results in two molecular ion peaks separated by 2 m/z units with almost equal intensity, a definitive indicator of the presence of a single bromine atom in the molecule.[7][8]

C. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For N-Benzyl-4-bromo-3-methylbenzamide, the following characteristic absorption bands are expected:

-

N-H Stretch: A peak in the range of 3300-3500 cm⁻¹ is characteristic of the N-H bond in a secondary amide.[9]

-

C=O Stretch (Amide I band): A strong absorption between 1630-1680 cm⁻¹ is indicative of the carbonyl group in the amide functionality.[10][11]

-

N-H Bend (Amide II band): An absorption in the region of 1550-1640 cm⁻¹ arises from the N-H bending vibration.[12]

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

D. X-ray Crystallography

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.[13] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[14] Obtaining suitable crystals for this analysis is a critical prerequisite.

III. Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of N-Benzyl-4-bromo-3-methylbenzamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.co.za [journals.co.za]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-Benzyl-4-bromo-3-methylbenzamide molecular weight and formula

An In-depth Technical Guide to N-Benzyl-4-bromo-3-methylbenzamide (CAS: 1020252-76-9) for Advanced Research Applications

Executive Summary

N-Benzyl-4-bromo-3-methylbenzamide is a substituted aromatic amide that serves as a valuable building block in synthetic organic chemistry. Its structure, incorporating a brominated and methylated phenyl ring linked via an amide bond to a benzyl group, presents multiple reaction sites for developing more complex molecules. This guide provides a comprehensive overview of its core molecular properties, detailed synthesis protocols with mechanistic insights, potential research applications, and essential safety considerations. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies to support advanced chemical research and development projects.

Core Molecular Profile

N-Benzyl-4-bromo-3-methylbenzamide is identified by a unique combination of chemical descriptors that define its structure and facilitate its sourcing and registration in chemical databases.

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-4-bromo-3-methylbenzamide | [1] |

| CAS Number | 1020252-76-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄BrNO | [1][3] |

| Molecular Weight | 304.2 g/mol | [1][3] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Br | [1] |

The structure features a central benzamide core. The benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. The amide nitrogen is substituted with a benzyl group.

Caption: 2D Structure of N-Benzyl-4-bromo-3-methylbenzamide

Physicochemical Properties of Synthetic Precursors

While specific experimental data for N-Benzyl-4-bromo-3-methylbenzamide is not broadly published, its physical characteristics can be inferred from its structure and the properties of its precursors. As an N-substituted amide, it is expected to be a solid at room temperature with good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, and limited solubility in water.

The synthesis of the target compound relies on two primary reagents: 4-Bromo-3-methylbenzoic acid and Benzylamine . Understanding their properties is crucial for designing a successful synthesis.

| Property | 4-Bromo-3-methylbenzoic acid | Benzylamine |

| CAS Number | 7697-28-1[4][5] | 100-46-9[6] |

| Molecular Formula | C₈H₇BrO₂[4][7] | C₇H₉N[8][9] |

| Molecular Weight | 215.05 g/mol [10] | 107.16 g/mol [11] |

| Appearance | White to tan crystalline solid[4][10] | Colorless liquid[8][9] |

| Melting Point | 212-216 °C[4][12] | 10 °C[8] |

| Boiling Point | 313 °C[4] | 185 °C[6][8] |

| Solubility | Slightly soluble in water; soluble in ethanol, dichloromethane[4] | Moderately soluble in water; miscible with organic solvents[6][9] |

Synthesis and Mechanistic Considerations

The formation of the amide bond in N-Benzyl-4-bromo-3-methylbenzamide is achieved by coupling 4-bromo-3-methylbenzoic acid with benzylamine. This transformation can be accomplished through several reliable methods, primarily differing in how the carboxylic acid is "activated" to react with the amine.

Caption: General Synthesis Workflow for N-Benzyl-4-bromo-3-methylbenzamide

Protocol 1: Synthesis via Acyl Chloride Intermediate (Schotten-Baumann Reaction)

This robust, two-step method first converts the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine. This approach is often high-yielding and straightforward.

Part A: Formation of 4-bromo-3-methylbenzoyl chloride [13]

-

Setup: In a round-bottom flask under a fume hood, add 4-bromo-3-methylbenzoic acid (1.0 eq). The flask should be equipped with a reflux condenser connected to a gas scrubber to neutralize the HCl and SO₂ byproducts.

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~2-3 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.

-

Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used immediately in the next step without further purification.

-

Causality: Thionyl chloride is an excellent reagent for this conversion because its byproducts (HCl and SO₂) are gases, which are easily removed, driving the reaction to completion.

Part B: Amidation with Benzylamine [13]

-

Setup: In a separate flask, dissolve benzylamine (1.0-1.1 eq) in a suitable organic solvent like dichloromethane (DCM). Add an aqueous solution of a base, such as 10% sodium hydroxide, to create a biphasic system. Cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Slowly add the crude 4-bromo-3-methylbenzoyl chloride (from Part A) dissolved in DCM to the vigorously stirred biphasic mixture.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor completion using Thin-Layer Chromatography (TLC).

-

Workup and Purification: Proceed with the general workup and purification protocol described below.

-

Causality: The Schotten-Baumann conditions (biphasic solvent system with an aqueous base) are highly effective. The base neutralizes the HCl generated during the reaction, preventing the protonation of the benzylamine nucleophile and keeping it reactive. The reaction occurs at the interface of the two layers.

Protocol 2: Direct Amidation Using Coupling Reagents

This method avoids the need to isolate the harsh acyl chloride intermediate by activating the carboxylic acid in situ. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are common.[14]

-

Setup: Under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Reagent Addition: To the stirred solution, add benzylamine (1.1 eq) followed by a tertiary amine base like triethylamine (TEA, 1.5 eq).

-

Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the mixture, keeping the temperature cool with an ice bath.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup and Purification: Proceed with the general workup and purification protocol.

-

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt intercepts it to form an active ester, which is more stable and reacts cleanly with benzylamine to form the desired amide, improving yields and purity.[14] The triethylamine acts as a base to neutralize the HCl salt of EDC and any acid formed.

General Workup and Purification Protocol[13][14]

-

Quenching & Extraction: Dilute the reaction mixture with DCM or ethyl acetate. Transfer to a separatory funnel and wash sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amines, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine to remove residual water.

-

Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final, high-purity product.

Potential Applications and Research Context

N-Benzyl-4-bromo-3-methylbenzamide is primarily utilized as a chemical intermediate for research and development purposes.[1] Its value lies in the strategic placement of functional groups that allow for further synthetic elaboration.

-

Medicinal Chemistry: The benzamide scaffold is a privileged structure found in numerous FDA-approved drugs. The benzyl group can interact with hydrophobic pockets in biological targets, while the bromo-substituted phenyl ring is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity and explore structure-activity relationships (SAR). Isomeric and related N-benzyl-bromobenzamides have been investigated for antimicrobial and anti-inflammatory properties.[15]

-

Agrochemicals: The precursor, 4-bromo-3-methylbenzoic acid, is a known intermediate in the synthesis of advanced crop protection agents.[5][10] This suggests that derivatives, including the title compound, could be explored as precursors for novel pesticides or herbicides.

-

Materials Science: The aromatic rings and the potential for hydrogen bonding via the amide group make this compound and its derivatives interesting candidates for the synthesis of specialty polymers, resins, or other functional materials with tailored thermal or chemical properties.[15]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for N-Benzyl-4-bromo-3-methylbenzamide should be consulted before handling. The primary hazards are associated with the reagents used in its synthesis.

| Reagent | Known Hazards | Recommended Precautions |

| 4-Bromo-3-methylbenzoic acid | Irritating to eyes, respiratory system, and skin.[4] | Wear protective gloves, goggles, and handle in a well-ventilated area. |

| Benzylamine | Harmful if swallowed. Causes skin burns and eye damage.[11][16] | Use in a fume hood. Wear chemical-resistant gloves, splash goggles, and a lab coat. |

| Thionyl Chloride | Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled. | Handle under anhydrous conditions in a fume hood. Use appropriate PPE. |

| Coupling Reagents (e.g., EDC) | Can be skin and eye irritants or sensitizers. | Avoid inhalation of dust and direct contact. |

General Laboratory Practice: All synthetic procedures should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Google Cloud.

- Benzylamine - Wikipedia. Wikipedia.

- Benzylamine - Sciencemadness Wiki. Sciencemadness.

- 4-Bromo-3-methylbenzoic acid - ChemBK. ChemBK.

- Benzylamine: Properties, Preparation and Applic

- 4-bromo-3-methylbenzamide suppliers USA. Alfa Chemistry.

- BENZYLAMINE - CAMEO Chemicals. NOAA.

- Buy N-Benzyl 4-bromo-3-methylbenzamide, 500mg B300048-500mg in India | Biomall. Biomall.

- The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo-3-methylbenzoic acid 7697-28-1 wiki - Guidechem. Guidechem.

- 4-Bromo-3-methylbenzoic acid - Chem-Impex. Chem-Impex.

- 4-Bromo-3-methylbenzoic acid | 7697-28-1 - ChemicalBook. ChemicalBook.

- Buy N-Benzyl-4-bromo-2-methyl-benzamide | 1877659-29-4 - Smolecule. Smolecule.

- Synthesis of N-Benzyl-2-bromo-3-methylbenzamide - Benchchem. Benchchem.

- N-Benzyl 4-bromo-3-methylbenzamide | CAS 1020252-76-9 | SCBT. Santa Cruz Biotechnology.

- N-Benzyl-2-bromo-3-methylbenzamide Synthesis - Benchchem. Benchchem.

Sources

- 1. 4-bromo-3-methylbenzamide suppliers USA [americanchemicalsuppliers.com]

- 2. biomall.in [biomall.in]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 10. chemimpex.com [chemimpex.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Buy N-Benzyl-4-bromo-2-methyl-benzamide | 1877659-29-4 [smolecule.com]

- 16. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

Spectroscopic data for N-Benzyl-4-bromo-3-methylbenzamide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Benzyl-4-bromo-3-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for N-Benzyl-4-bromo-3-methylbenzamide, a compound of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra, this document serves as a predictive guide for researchers, offering detailed interpretations of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring that researchers can confidently characterize this molecule upon its synthesis. The insights herein are grounded in fundamental spectroscopic principles and data from analogous structures, providing a reliable framework for the structural elucidation of N-Benzyl-4-bromo-3-methylbenzamide.

Introduction

N-Benzyl-4-bromo-3-methylbenzamide is a substituted aromatic amide. The benzamide moiety is a common scaffold in a variety of biologically active compounds. The specific substitution pattern of a bromo and a methyl group on the phenyl ring, along with the N-benzyl group, can significantly influence its chemical reactivity and biological properties. Accurate structural confirmation through spectroscopic methods is a critical step following the synthesis of this and related compounds.

This guide is designed to serve as a detailed reference for researchers, scientists, and drug development professionals. It provides a thorough prediction and interpretation of the key spectroscopic features of N-Benzyl-4-bromo-3-methylbenzamide and presents standardized protocols for data acquisition.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for N-Benzyl-4-bromo-3-methylbenzamide. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electron-withdrawing bromo and amide groups and the electron-donating methyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~ 7.85 | d | 1H | ~ 2.0 |

| H-5 | ~ 7.60 | d | 1H | ~ 8.2 |

| H-6 | ~ 7.45 | dd | 1H | ~ 8.2, 2.0 |

| H-7 | ~ 6.50 | br s | 1H | - |

| H-8 | ~ 4.65 | d | 2H | ~ 5.7 |

| H-9 | ~ 7.30-7.40 | m | 5H | - |

| H-10 | ~ 2.45 | s | 3H | - |

Causality Behind Predictions:

-

Aromatic Protons (H-2, H-5, H-6): The protons on the 4-bromo-3-methylbenzoyl ring are in distinct chemical environments. H-2 is ortho to the electron-withdrawing carbonyl group and will be the most deshielded aromatic proton on this ring. H-5 is ortho to the bromine atom and will also be deshielded. H-6 is ortho to the methyl group and will be the most shielded of the three. The splitting pattern arises from coupling to neighboring protons.

-

Amide Proton (H-7): The N-H proton of the amide will appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Benzylic Protons (H-8): These methylene protons are adjacent to the nitrogen and the phenyl ring, appearing as a doublet due to coupling with the amide proton (H-7).

-

Benzyl Ring Protons (H-9): The five protons of the N-benzyl group will likely appear as a complex multiplet in the typical aromatic region.

-

Methyl Protons (H-10): The methyl group protons will appear as a singlet in the upfield region of the spectrum.

Caption: Molecular Structure of N-Benzyl-4-bromo-3-methylbenzamide.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 167 |

| C-4 | ~ 138 |

| C-3 | ~ 135 |

| C-1' | ~ 138 |

| C-1 | ~ 134 |

| C-5 | ~ 132 |

| C-2 | ~ 129 |

| C-2', C-6' | ~ 129 |

| C-3', C-5' | ~ 128 |

| C-4' | ~ 128 |

| C-6 | ~ 126 |

| -CH₂- | ~ 44 |

| -CH₃ | ~ 20 |

Causality Behind Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the bromine (C-4) and the carbon bearing the methyl group (C-3) will have characteristic shifts. The quaternary carbons (C-1, C-3, C-4, and C-1') will generally have weaker signals than the protonated carbons.

-

Aliphatic Carbons: The benzylic carbon (-CH₂-) will be in the 40-50 ppm range, while the methyl carbon (-CH₃) will be upfield, around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3300 | N-H | Stretching |

| ~ 3060 | Aromatic C-H | Stretching |

| ~ 2920 | Aliphatic C-H | Stretching |

| ~ 1640 | C=O (Amide I) | Stretching |

| ~ 1540 | N-H | Bending (Amide II) |

| ~ 1450, 1495 | Aromatic C=C | Stretching |

| ~ 1050 | C-Br | Stretching |

Causality Behind Predictions:

-

N-H Stretch: A prominent peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide.

-

C=O Stretch (Amide I): A strong absorption around 1640 cm⁻¹ is indicative of the carbonyl group in the amide functionality.

-

N-H Bend (Amide II): This band, typically found around 1540 cm⁻¹, is another characteristic feature of secondary amides.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretch is expected in the fingerprint region, around 1050 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that will likely cause significant fragmentation of the molecule.

Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 319/321 | [M]⁺ (Molecular Ion) |

| 183/185 | [Br(CH₃)C₆H₃CO]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ |

| 91 | [C₆H₅CH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will appear as a doublet with a 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragmentations: The primary fragmentation is expected to be the cleavage of the amide C-N bond.

-

Acylium Ion: Formation of the 4-bromo-3-methylbenzoyl cation (m/z 183/185) is a likely and stable fragment.

-

Benzylamine Fragment: The fragment corresponding to the benzylamine radical cation (m/z 107) or a related fragment (m/z 106) is also expected.

-

Tropylium Ion: The benzyl cation [C₆H₅CH₂]⁺ can rearrange to the very stable tropylium ion at m/z 91.

-

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N-Benzyl-4-bromo-3-methylbenzamide.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Caption: General workflow for NMR sample preparation and analysis.

IR Spectroscopy

Protocol for Solid Sample IR Analysis (Thin Film Method)

-

Sample Preparation:

-

Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[2]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]

-

-

Instrument Parameters (FT-IR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the clean, empty sample compartment before running the sample.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS) via Direct Insertion Probe

-

Sample Preparation:

-

Place a small amount of the solid sample (microgram quantity) into a clean glass capillary tube.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Insert the direct insertion probe into the mass spectrometer and gradually heat it to volatilize the sample into the ion source.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of N-Benzyl-4-bromo-3-methylbenzamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the structural verification of this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality data, enabling researchers to confidently confirm the identity and purity of their synthesized material. Adherence to these guidelines will facilitate the reliable spectroscopic analysis of N-Benzyl-4-bromo-3-methylbenzamide and related molecules in a research and development setting.

References

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Sampling of solids in IR spectroscopy. SlideShare. [Link]

-

Standard Sampling Techniques for Infrared Spectroscopy. ResearchGate. [Link]

-

IR Spectroscopy. Chemistry LibreTexts. [Link]

-

What Types Of Samples Can Be Analyzed By Infrared Spectroscopy? Kintek Solution. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. The Royal Society of Chemistry. [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [Link]

-

Optimized Default 1H Parameters. NMR Facility - Chemistry Department, University of Wisconsin-Madison. [Link]

-

Ionization Methods in Organic Mass Spectrometry. Michigan State University. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. [Link]

Sources

The Diverse Biological Landscape of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Versatility of the Benzamide Scaffold

The benzamide moiety, a seemingly simple chemical scaffold, has proven to be a remarkably versatile player in the theater of medicinal chemistry. Its ability to engage in key hydrogen bonding interactions, coupled with the vast chemical space accessible through substitution on the aromatic ring and the amide nitrogen, has given rise to a diverse array of biologically active molecules. These compounds have found clinical success in treating a wide range of human diseases, from psychiatric disorders to cancer.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the major biological activities of substituted benzamides. We will delve into their mechanisms of action, explore the nuances of their structure-activity relationships (SAR), and provide practical, field-proven experimental protocols for their evaluation. Our focus will be on not just the "what" but the "why," offering insights into the rationale behind experimental design and data interpretation.

I. Dopamine Receptor Antagonism: The Bedrock of Antipsychotic and Antiemetic Activity

Substituted benzamides first made their significant mark in medicine as dopamine receptor antagonists.[4][5] This class of compounds, which includes well-known drugs like sulpiride and amisulpride, exerts its therapeutic effects by modulating dopaminergic neurotransmission.[6][7][8]

Mechanism of Action: A Tale of Two Receptor Subtypes

The primary mechanism of action for antipsychotic benzamides is the blockade of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway of the brain.[8][9] Unlike typical antipsychotics, many substituted benzamides exhibit a degree of selectivity for these receptors over others, which is thought to contribute to their "atypical" profile with a lower incidence of extrapyramidal side effects.[10][11]

Interestingly, the therapeutic effect of some benzamides is dose-dependent. At lower doses, amisulpride, for instance, preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an antidepressant effect.[7][8] At higher doses, it acts on postsynaptic receptors, resulting in the antipsychotic effect.[7][8]

Structure-Activity Relationship (SAR) Insights

The SAR for dopamine receptor antagonism in substituted benzamides is well-established. Key structural features include:

-

The Benzamide Core: The amide group is crucial for interaction with the receptor.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. For example, a methoxy group at the 2-position and a sulfonyl or amino group at the 5-position are common features.

-

The N-Alkyl Side Chain: A basic amine-containing side chain is essential for activity. The length and nature of this chain, often incorporating a pyrrolidine or piperidine ring, fine-tune the compound's affinity and pharmacokinetic properties.[10]

Caption: Key pharmacophoric elements of a benzamide-based HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (containing Trichostatin A as a stop reagent and a protease to cleave the deacetylated substrate).

-

Test compounds (substituted benzamides) at various concentrations.

-

96-well black microplates.

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC assay buffer.

-

Assay Setup: In a 96-well black plate, add the following:

-

50 µL of HDAC assay buffer.

-

5 µL of test compound or vehicle control.

-

20 µL of recombinant HDAC enzyme diluted in assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and Development: Add 50 µL of the developer solution to each well. Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

III. Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

The benzamide scaffold is also a key feature in a number of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA single-strand break repair. [12]

Mechanism of Action: Inducing Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the cells are heavily reliant on PARP-mediated base excision repair (BER) to mend single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, are converted into double-strand breaks. In HRR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to genomic instability and cell death.

The benzamide moiety in many PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate, occupying the nicotinamide binding pocket of the enzyme and blocking its catalytic activity. [13]

Structure-Activity Relationship (SAR) Insights

The SAR of benzamide-based PARP inhibitors is centered around mimicking the NAD+ substrate:

-

Benzamide Headgroup: The primary interaction site, forming key hydrogen bonds with residues in the nicotinamide ribose binding pocket of the PARP active site.

-

Aromatic Ring: The phenyl ring of the benzamide occupies a hydrophobic pocket. Substitutions at the 3-position can enhance potency. [12]* Linker and Terminal Group: These elements extend towards the adenosine ribose binding pocket and can be modified to improve potency, selectivity, and pharmacokinetic properties.

Caption: A generalized workflow for the discovery and development of benzamide-based PARP inhibitors.

Experimental Protocol: PARP Activity Assay (Colorimetric)

This protocol details a colorimetric assay to measure PARP activity and its inhibition by test compounds.

Materials:

-

Recombinant human PARP1 enzyme.

-

Histones (as a substrate for PARP).

-

Biotinylated NAD+.

-

Activated DNA (e.g., sonicated calf thymus DNA).

-

PARP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 1 mM DTT).

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 1 M H₂SO₄).

-

96-well plates (pre-coated with histones and activated DNA).

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer.

-

Assay Setup: To the pre-coated wells, add:

-

50 µL of PARP assay buffer.

-

10 µL of test compound or vehicle control.

-

10 µL of PARP1 enzyme.

-

-

Reaction Initiation: Add 10 µL of biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated biotinylated NAD+.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Color Development: Add 100 µL of HRP substrate to each well and incubate in the dark for 15-30 minutes.

-

Reaction Stoppage: Add 100 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

IV. Other Notable Biological Activities

The versatility of the substituted benzamide scaffold extends beyond these three major areas. Other important biological activities include:

-

Anticancer Agents: Besides HDAC and PARP inhibition, some benzamides exhibit anticancer activity through other mechanisms, such as tubulin polymerization inhibition and induction of oxidative stress. [14][15]* Acetylcholinesterase (AChE) Inhibitors: Certain benzamide and picolinamide derivatives have been investigated as inhibitors of AChE for the potential treatment of Alzheimer's disease. [16][17][18]* Smoothened (SMO) Antagonists: Novel benzamide derivatives have been developed as antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is implicated in some cancers. [19]

Conclusion: The Future of Benzamide-Based Drug Discovery

The substituted benzamide scaffold continues to be a rich source of novel therapeutic agents. Its chemical tractability and the ability to modulate its biological activity through targeted substitutions make it an attractive starting point for drug discovery programs. As our understanding of the molecular basis of disease deepens, we can expect to see the development of even more sophisticated and selective benzamide-based drugs targeting a wider range of biological processes. The experimental approaches outlined in this guide provide a solid foundation for the identification and characterization of the next generation of these remarkable compounds.

References

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed.

- The substituted benzamides--a novel class of dopamine antagonists. PubMed.

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH.

- Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs. PubMed.

- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. NIH.

- Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed.

- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.

- Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.

- Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. Benchchem.

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.

- Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives.

- Biological activities of benzimidazole derivatives: A review.

- Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed.

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis.

- Substituted benzamides as cerebral dopamine antagonists in rodents. PubMed.

- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu

- Benzamides: Sulpiride. Pharmaguideline.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- The substituted benzamides and their clinical potential on dysthymia and on the neg

- Spotlight on amisulpride in schizophrenia. PubMed.

- Consensus on the use of substituted benzamides in psychiatric p

- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Clinical trials of benzamides in psychi

- Structural requirements for potent PARP inhibition. The benzamide...

Sources

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted benzamides as cerebral dopamine antagonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical trials of benzamides in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-4-bromo-3-methylbenzamide: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-bromo-3-methylbenzamide is a substituted aromatic amide belonging to the vast and versatile class of benzamide compounds. The benzamide scaffold, characterized by a benzene ring linked to a carboxamide group, is a cornerstone in medicinal chemistry and materials science.[1] Historically, the journey of benzamides has evolved from simple laboratory curiosities to the development of crucial therapeutic agents in fields such as psychiatry, cardiology, and oncology.[1] This guide provides a comprehensive technical overview of N-Benzyl-4-bromo-3-methylbenzamide, focusing on its synthesis, chemical properties, and the broader scientific context of the benzamide class of molecules. While specific discovery literature for this particular molecule is not prominent, its synthesis follows well-established and reliable chemical transformations.

Chemical Properties and Data

A summary of the key chemical properties for N-Benzyl-4-bromo-3-methylbenzamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 1020252-76-9 | [2] |

| Molecular Formula | C₁₅H₁₄BrNO | [2] |

| Molecular Weight | 304.2 g/mol | [2] |

| IUPAC Name | N-benzyl-4-bromo-3-methylbenzamide |

Plausible Synthesis and Methodologies

The general synthetic workflow involves a two-step process starting from the commercially available 4-bromo-3-methylbenzoic acid.

Caption: General synthetic workflow for N-benzyl-4-bromo-3-methylbenzamide.

Step 1: Activation of 4-bromo-3-methylbenzoic acid

The initial and crucial step is the conversion of the carboxylic acid to a more reactive species, typically an acyl chloride. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine in the subsequent step.

Protocol: Synthesis of 4-bromo-3-methylbenzoyl chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the HCl gas produced), add 4-bromo-3-methylbenzoic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction when using oxalyl chloride.

-

Reaction: Heat the reaction mixture to reflux. The completion of the reaction is typically indicated by the cessation of gas evolution and the dissolution of the solid benzoic acid.

-

Work-up: After cooling the mixture to room temperature, the excess chlorinating agent is removed, usually by distillation under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride is often used in the next step without further purification.

Causality of Experimental Choices: Thionyl chloride and oxalyl chloride are highly effective for this transformation as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed from the reaction mixture, simplifying purification. The use of an inert atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive acyl chloride back to the carboxylic acid.

Step 2: Amidation with Benzylamine

The formation of the amide bond is achieved by reacting the synthesized 4-bromo-3-methylbenzoyl chloride with benzylamine.

Protocol: Synthesis of N-Benzyl-4-bromo-3-methylbenzamide

-

Preparation: In a separate flask, dissolve benzylamine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrochloric acid that is formed during the reaction.

-

Addition of Acyl Chloride: Cool the amine solution in an ice bath. Slowly add a solution of 4-bromo-3-methylbenzoyl chloride in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction to stir, gradually warming to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude N-Benzyl-4-bromo-3-methylbenzamide can be further purified by recrystallization or column chromatography on silica gel.

Trustworthiness of the Protocol: This two-step procedure is a classic and robust method for amide synthesis. The Schotten-Baumann reaction, a related method, involves an aqueous base and is also a valid approach. The work-up procedure is designed to systematically remove unreacted starting materials and byproducts, ensuring the isolation of a pure product. The final purification by recrystallization or chromatography provides a self-validating system, as the purity can be readily assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Potential Applications and Future Directions

While specific biological activities for N-Benzyl-4-bromo-3-methylbenzamide are not extensively documented in peer-reviewed literature, the broader class of N-benzylbenzamide derivatives has shown significant promise in various therapeutic areas. For instance, novel N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors with potent antitumor activities. Others have been explored as direct inhibitors of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA) for their antitubercular activity.

The structural features of N-Benzyl-4-bromo-3-methylbenzamide, including the substituted benzene ring and the benzyl moiety, make it an interesting candidate for further investigation in several areas:

-

Medicinal Chemistry: It can serve as a scaffold or an intermediate for the synthesis of more complex molecules with potential biological activities. The bromine atom provides a handle for further functionalization through cross-coupling reactions.

-

Structure-Activity Relationship (SAR) Studies: The compound can be included in libraries of related benzamides to probe the SAR of a particular biological target.

-

Materials Science: The aromatic nature and potential for hydrogen bonding of the amide group could be exploited in the design of novel organic materials.

Conclusion

N-Benzyl-4-bromo-3-methylbenzamide represents a specific molecular entity within the scientifically significant class of benzamides. While its individual discovery and history are not prominently documented, its synthesis is straightforward and follows well-established chemical principles. This technical guide provides a robust and reliable synthetic pathway, grounded in the fundamentals of organic chemistry, to enable researchers to prepare and further investigate this compound. The rich history and diverse biological activities of the broader benzamide family suggest that N-Benzyl-4-bromo-3-methylbenzamide and its derivatives may hold untapped potential in various scientific disciplines, particularly in the realm of drug discovery and development.

References

- The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone. Benchchem. [URL: https://www.benchchem.com/technical-guides/the-benzamides-a-journey-from-chemical-curio-to-therapeutic-cornerstone]

- N-Benzyl 4-bromo-3-methylbenzamide | CAS 1020252-76-9 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-benzyl-4-bromo-3-methylbenzamide-cas-1020252-76-9]

- A Comparative Guide to the Reactivity of N- Benzyl-2-bromo-3-methylbenzamide and N - Benchchem. Benchchem. [URL: https://www.benchchem.com/technical-guides/a-comparative-guide-to-the-reactivity-of-n-benzyl-2-bromo-3-methylbenzamide-and-n-benzyl-4-bromo-3-methylbenzamide]

- Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide - Benchchem. Benchchem. [URL: https://www.benchchem.com/technical-support/synthesis-of-n-benzyl-2-bromo-3-methylbenzamide]

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33676300/]

- N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26934341/]

Sources

N-Benzyl-4-bromo-3-methylbenzamide: A Comprehensive Technical Guide for Researchers